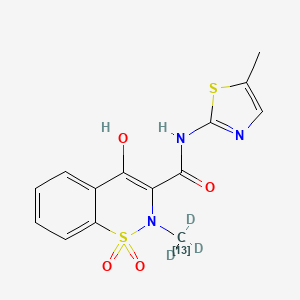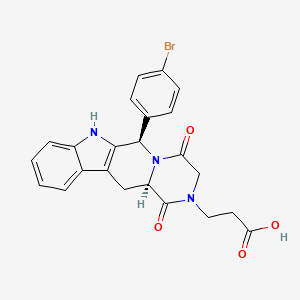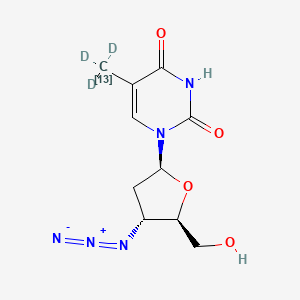
Zidovudine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zidovudine-13C,d3, also known as Azidothymidine-13C,d3, is a stable isotope-labeled compound. It is a derivative of Zidovudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zidovudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zidovudine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as column coupling and solid-phase extraction to ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Zidovudine-13C,d3 undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAC: Copper catalysts are commonly used in this reaction, along with alkyne-containing molecules.
SPAAC: This reaction does not require a catalyst and occurs under mild conditions with DBCO or BCN-containing molecules
Major Products Formed
The major products formed from these reactions are triazoles, which are useful in various chemical and biological applications .
Applications De Recherche Scientifique
Zidovudine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in studies involving nucleoside reverse transcriptase inhibitors and their effects on HIV
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Zidovudine in the body
Industry: Applied in the development of new drugs and therapeutic agents
Mécanisme D'action
Zidovudine-13C,d3, like its parent compound Zidovudine, acts as a nucleoside reverse transcriptase inhibitor. It is phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain after incorporation of the nucleotide analogue . This prevents the replication of the virus and helps in controlling the infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zidovudine-d3
- Zidovudine-d4
- Zidovudine-5-glucuronide-d3
- Zidovudine-glucuronide-13C6
Uniqueness
Zidovudine-13C,d3 is unique due to its dual labeling with carbon-13 and deuterium, which enhances its utility in various research applications. The incorporation of these isotopes allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
271.25 g/mol |
Nom IUPAC |
1-[(2S,4R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m1/s1/i1+1D3 |
Clé InChI |
HBOMLICNUCNMMY-ZYVPINGPSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


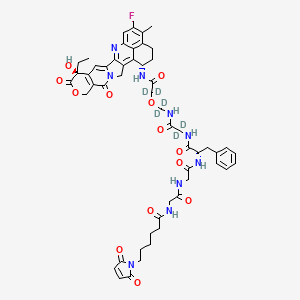
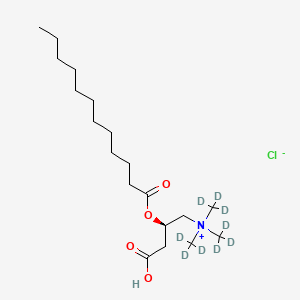
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
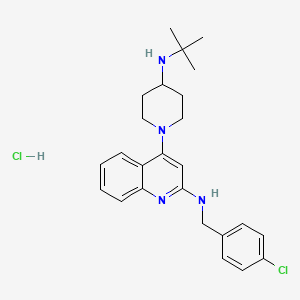

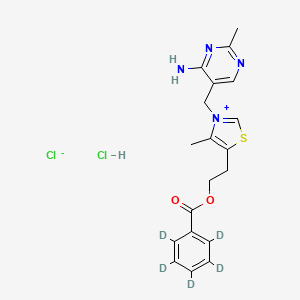
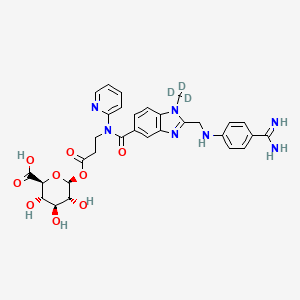
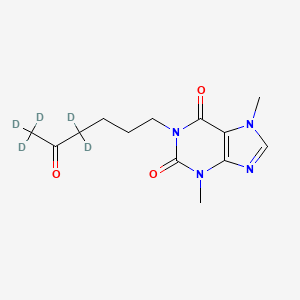
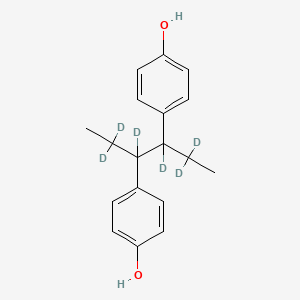
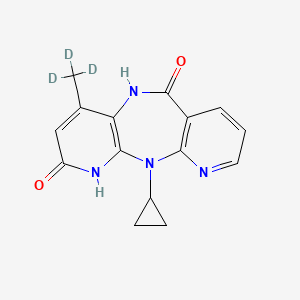
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
